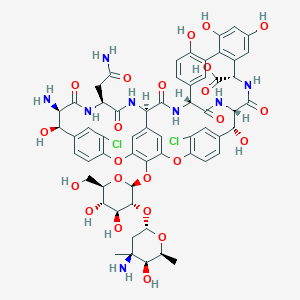
2-Cyano-N-(3,4-dichlorophenyl)acetamide
Vue d'ensemble
Description
“2-Cyano-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with the CAS Number: 15386-80-8 . It has a molecular weight of 229.06 and its IUPAC name is 2-cyano-N-(3,4-dichlorophenyl)acetamide .
Molecular Structure Analysis
The InChI code for “2-Cyano-N-(3,4-dichlorophenyl)acetamide” is 1S/C9H6Cl2N2O/c10-7-2-1-6 (5-8 (7)11)13-9 (14)3-4-12/h1-2,5H,3H2, (H,13,14) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Cyano-N-(3,4-dichlorophenyl)acetamide” is a solid substance . It has a melting point of 164 - 166°C .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
2-Cyano-N-(3,4-dichlorophenyl)acetamide serves as a precursor for the synthesis of various heterocyclic compounds . Its structure, containing both carbonyl and cyano functional groups, makes it an ideal candidate for reactions with bidentate reagents, leading to the formation of diverse heterocyclic frameworks. These frameworks are foundational structures in many pharmaceuticals and are crucial for the development of new medications.
Biological Activity Profiling
This compound has been identified as a key structure in the exploration of biologically active molecules . Its derivatives are studied for their potential biological activities, which could lead to the discovery of novel therapeutic agents. The active hydrogen on C-2 of the compound is particularly significant, as it can undergo various condensation and substitution reactions, opening avenues for bioactivity studies.
Chemotherapeutic Agent Development
The cyanoacetamide moiety of 2-Cyano-N-(3,4-dichlorophenyl)acetamide is instrumental in the development of chemotherapeutic agents . Researchers utilize this compound to build organic heterocycles that may act as potent chemotherapeutic agents, potentially offering new treatments for cancer.
Optoelectronic Property Analysis
A theoretical study of the optoelectronic properties of 2-Cyano-N-(3,4-dichlorophenyl)acetamide-related molecules has been conducted . Understanding these properties is essential for the development of new materials for electronic and photonic devices, where such compounds can play a role in improving efficiency and performance.
Lead Compound Identification for Anticancer Drugs
Specific derivatives of 2-Cyano-N-(3,4-dichlorophenyl)acetamide have been identified as lead compounds in the development of novel anticancer drugs . These findings are significant for pharmaceutical research, where the modification of the core structure could lead to effective treatments for various cancers.
Analytical Chemistry Applications
In analytical chemistry, 2-Cyano-N-(3,4-dichlorophenyl)acetamide can be used as a reference compound due to its well-defined physical and chemical properties . Its melting point and purity make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis.
Safety And Hazards
The safety information for “2-Cyano-N-(3,4-dichlorophenyl)acetamide” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
As for future directions, it’s worth noting that specific dichlorophenylacrylonitriles, including “2-Cyano-N-(3,4-dichlorophenyl)acetamide”, have been identified as lead compounds in the development of novel anticancer compounds . This suggests potential future research directions in the field of medicinal chemistry.
Propriétés
IUPAC Name |
2-cyano-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXDPDIVNQZPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165465 | |
| Record name | 2-Cyano-N-(3,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(3,4-dichlorophenyl)acetamide | |
CAS RN |
15386-80-8 | |
| Record name | 2-Cyano-N-(3,4-dichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15386-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(3,4-dichlorophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyano-N-(3,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-N-(3,4-dichlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















